molecular formula C9H7ClO3 B1302029 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride CAS No. 3663-81-8

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

Cat. No. B1302029
CAS RN: 3663-81-8
M. Wt: 198.6 g/mol
InChI Key: UPCGTFBXZKCPOT-UHFFFAOYSA-N
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Description

The compound "2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride" is a chemical derivative of the 1,4-benzodioxine family. This class of compounds is known for its potential therapeutic applications and is often a key intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related dihydroquinoline and dihydrobenzo[b]azepine derivatives has been achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction . This method is notable for its environmental friendliness and cost-effectiveness, utilizing iron(III) chloride as a catalyst under mild conditions. The process has been applied to a range of substrates, yielding products in good to excellent yields. Additionally, a one-pot synthesis method for 3-acyl quinolines has been developed using a similar approach .

Another synthesis route for related compounds involves a three-component reaction catalyzed by Cu(OAc)2, which combines o-aminophenols, acyl chlorides, and 1,2-dichloroethane to produce 3,4-dihydro-1,4-benzoxazines . This method allows for N-acylation, C-Cl bond amidation, and etherification in a single operation, leading to structurally diverse products.

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is not directly discussed in the provided papers. However, the structure of related benzodioxin derivatives has been explored. For instance, 1,4-benzodioxin-2-carboxylic esters or carboxamides have been shown to react with nucleophilic amines to yield 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives under basic conditions .

Chemical Reactions Analysis

The reactivity of related benzodioxin compounds has been demonstrated in the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid . The carbonyl chloride derivative of this acid was reacted with N,N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to produce new amino amides and amino esters, which were then isolated as hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride are not explicitly detailed in the provided papers. However, the protection of carbonyl compounds as 1,5-dihydro-2,4-benzodithiepines using anhydrous iron(III) chloride dispersed on silica gel has been described as a mild and efficient procedure, suggesting that the benzodioxine derivatives can be manipulated under controlled conditions to yield stable protected forms .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • 2,3-Dihydro-1,4-benzodioxine derivatives have been synthesized and evaluated for their antibacterial potential. For instance, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives showed potent antibacterial activity and moderate enzyme inhibitory effects (Abbasi et al., 2017). Similarly, other research synthesized N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, demonstrating significant antibacterial and anti-lipoxygenase activity (Abbasi et al., 2017).

Anticonvulsant and Antihypoxic Activities

  • Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have shown promising anticonvulsant activity (Arustamyan et al., 2019). Additionally, aminothiadiazolylbenzodioxane derivatives, synthesized through intramolecular cyclization, exhibited antihypoxic activities (Vartanyan et al., 2017).

Biofilm Inhibition and Cytotoxicity

  • Research focused on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which displayed biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with mild cytotoxicity observed (Abbasi et al., 2020).

Therapeutic Potential for Alzheimer's and Type-2 Diabetes

  • N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have been synthesized and evaluated for their therapeutic potential in treating Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).

Safety And Hazards

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride is classified as a hazardous substance. It can cause skin and eye irritation, and it may be harmful if swallowed, inhaled, or in contact with skin . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCGTFBXZKCPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957892
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl Chloride

CAS RN

3663-81-8
Record name 2,3-Dihydro-1,4-benzodioxin-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chlorido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3663-81-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SO Vartanyan, AS Avakyan, AB Sargsyan… - Russian Journal of …, 2017 - Springer
Intramolecular cyclization of 2-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazine-1-carbothioamide by the action of concentrated sulfuric acid gave 5-(2,3-dihydro-1,4-benzodioxin-2-…
Number of citations: 3 link.springer.com
D Giardina, D Martarelli, G Sagratini… - Journal of medicinal …, 2009 - ACS Publications
Doxazosin analogues 1−3 and 1a were synthesized and investigated at α 1 -adrenoceptors and PC-3, DU-145, and LNCaP human prostate cancer cells. Compound 1 (cyclodoxazosin) …
Number of citations: 31 pubs.acs.org

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